2-Hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid
Description
Properties
IUPAC Name |
2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-4,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBXLUKKKPUQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Subsequent Hydrolysis
The Knoevenagel condensation represents a foundational approach for synthesizing α,β-unsaturated carbonyl compounds, including 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid. This method involves the reaction of thiophene-2-carbaldehyde with diethyl oxaloacetate in the presence of a basic catalyst, typically piperidine, under reflux conditions in ethanol. The intermediate ethyl 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoate forms via dehydration, followed by hydrolysis using aqueous sodium hydroxide to yield the target carboxylic acid.
Reaction Conditions :
- Catalyst : Piperidine (0.1 equiv)
- Solvent : Ethanol, reflux (78°C)
- Time : 4–6 hours for condensation; 2 hours for hydrolysis
- Yield : ~60–70% after purification
Optimization Insights :
- Excess diethyl oxaloacetate (1.2 equiv) improves conversion rates.
- Hydrolysis at 80°C with 2 M NaOH ensures complete ester cleavage without decarboxylation.
Bromination-Hydrolysis Sequence
A halogenation-hydrolysis pathway offers an alternative route, particularly useful for introducing functional groups at the β-position. Ethyl 4-(thien-2-yl)-2-hydroxy-4-oxobut-2-enoate undergoes bromination in anhydrous chloroform at 20–25°C, followed by hydrolysis with potassium hydroxide in aqueous ethanol. This method emphasizes precise stoichiometry (1:1 molar ratio of bromine to substrate) to avoid over-bromination.
Reaction Conditions :
- Bromination : Chloroform, 20–25°C, 12 hours
- Hydrolysis : 10% KOH in H₂O/EtOH (1:1), 100°C, 2 hours
- Yield : 53–74% after recrystallization
Analytical Validation :
- Melting point: 123–125°C (post-recrystallization from CCl₄).
- Elemental analysis aligns with theoretical values (C: 49.67%, H: 3.47%, Br: 18.36%, N: 6.44%).
Hetarylamine Condensation and Acid Liberation
Hetarylamine derivatives of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid, such as its benzo[d]thiazolylamide, are synthesized via condensation with amines like 6-ethoxybenzo[d]thiazol-2-amine. The free acid is subsequently liberated through acid-catalyzed hydrolysis.
Procedure :
- Condensation : React equimolar amounts of the acid and amine in ethanol under reflux for 3 hours.
- Hydrolysis : Treat the amide with 1 M HCl at 60°C for 1 hour.
Key Parameters :
- Purity : >95% (HPLC) after recrystallization from ethanol.
- Yield : 65–80% for the amide; 85–90% for acid liberation.
Enol Ester Intermediate Route
Inspired by carboxyesterase-sensitive prodrug strategies, this method involves forming a (Z)-4-oxo-4-(arylamino)but-2-enoic acid enol ester, followed by enzymatic or acidic hydrolysis. While originally applied to aryl amino derivatives, adapting this for the thienyl group requires substitution of the aryl component with thiophene-2-carboxamide.
Synthetic Steps :
- Enol Ester Formation : React thiophene-2-carboxamide with acetylenedicarboxylate in DMF at 50°C.
- Hydrolysis : Use porcine liver esterase (PLE) in phosphate buffer (pH 7.4) at 37°C.
Challenges :
- Stereoselectivity: (Z)-isomer predominance (85:15 Z:E ratio) necessitates chiral HPLC separation.
- Yield: 40–50% due to competing side reactions.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Knoevenagel Condensation | High scalability; mild conditions | Requires anhydrous solvents | 60–70% |
| Bromination-Hydrolysis | High purity; straightforward purification | Bromine handling hazards | 53–74% |
| Hetarylamine Condensation | Enables prodrug derivatives | Multi-step process | 65–80% |
| Enol Ester Route | Stereochemical control | Low yield; enzymatic steps costly | 40–50% |
Critical Considerations :
- Solvent Choice : Ethanol and chloroform are preferred for their balance of solubility and safety.
- Catalyst Efficiency : Piperidine outperforms morpholine in Knoevenagel reactions due to superior nucleophilicity.
- Purification : Recrystallization from carbon tetrachloride or ethanol ensures >95% purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-4-(thiophen-2-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
4-Hydroxy-2-oxo-4-(thiophen-2-yl)but-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid with structurally related analogs, focusing on substituents, physicochemical properties, and biological activities:
Key Structural and Functional Insights:
Substituent Effects :
- Thiophene vs. Phenyl : Thienyl groups enhance electron delocalization and improve binding to sulfur-containing enzymes (e.g., COX-2) compared to phenyl analogs .
- Piperazine/Trifluoromethyl Groups : Increase lipophilicity and CNS penetration, critical for anticonvulsant activity .
- Halogenation (Bromine) : Improves antimicrobial potency via halogen-bond interactions with bacterial proteins .
Functional Group Impact: The α,β-unsaturated ketone in 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid enables Michael addition reactions, facilitating covalent binding to biological targets . Hydroxyl Group: Enhances water solubility and hydrogen-bonding capacity, critical for hemostatic activity .
Bioactivity Trends :
Biological Activity
2-Hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid, commonly referred to as a thienyl derivative, has garnered attention in pharmaceutical chemistry due to its diverse biological activities, including anti-inflammatory, hemostatic, and anthelminthic properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Derivatives
Recent studies have focused on synthesizing various derivatives of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid. These derivatives have been evaluated for their biological activities, leading to the discovery of compounds with enhanced efficacy compared to reference drugs. The synthesis typically involves the condensation of thienyl compounds with appropriate reactants to yield the desired product with functional groups that enhance biological activity .
Anti-inflammatory Activity
Research indicates that 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid exhibits significant anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophage cell lines. The compound's mechanism of action appears to involve the inhibition of nitric oxide (NO) production induced by lipopolysaccharide (LPS), showcasing its potential as an anti-inflammatory agent in therapeutic applications .
Hemostatic Activity
The hemostatic properties of this compound were investigated through various assays that measured its effect on blood coagulation. Results indicated that certain derivatives of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid exhibited comparable or superior hemostatic activity compared to traditional agents. This suggests a promising avenue for developing new hemostatic drugs, particularly in surgical and trauma settings .
Anthelminthic Activity
The anthelminthic potential of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid was assessed using various helminth models. The findings revealed that certain derivatives effectively reduced helminth viability, indicating their potential as novel anthelminthic agents. This activity is particularly relevant given the increasing resistance observed in traditional anthelminthics .
Case Study 1: Anti-inflammatory Effects in Macrophages
A study conducted by Sobin et al. (2021) investigated the anti-inflammatory effects of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid on RAW 264.7 macrophages. The compound was shown to reduce IL-6 production by 35% at a concentration of 100 μg/mL compared to control groups. This reduction was attributed to the compound's ability to inhibit NF-kB signaling pathways, which are crucial for cytokine production .
Case Study 2: Hemostatic Properties in Animal Models
In another study, the hemostatic activity was tested in a rat model following induced bleeding. The administration of specific derivatives resulted in a significant reduction in bleeding time and an increase in clot formation compared to untreated controls. These results highlight the potential for clinical applications in managing hemorrhagic conditions .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
